Teuvincenone H
Description
Structure
3D Structure
Properties
IUPAC Name |
(11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFLVZDJWZPGCS-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Compound Names Mentioned
Advanced Methodologies for Isolation and Structural Elucidation
Chromatographic Strategies for Compound Isolation
The initial step in studying natural products like Teuvincenone H involves its extraction and purification from the source material, such as the roots of Teucrium polium. researchgate.netresearchgate.net This process relies on a multi-step chromatographic separation strategy designed to resolve a complex mixture of secondary metabolites. mdpi.comd-nb.info
High-Performance Liquid Chromatography (HPLC) is a critical tool for the final purification of this compound. libretexts.org After preliminary fractionation, preparative reversed-phase HPLC is often employed to isolate the compound to a high degree of purity (e.g., >95%). researchgate.net This technique offers high resolution and efficiency, separating this compound from closely related structural analogues that may have been co-eluted during initial chromatographic steps. longdom.org
The purity of the final isolated sample is typically confirmed using analytical HPLC, which employs columns with smaller particle sizes and operates at lower flow rates to provide sharp, well-resolved peaks. rsc.org In some cases, advanced techniques like high-speed counter-current chromatography (HSCCC) may be utilized for separating complex mixtures of diterpenoids that are challenging to resolve by standard preparative HPLC. researchgate.net
Column chromatography serves as the primary method for the initial fractionation of the crude plant extract. longdom.orgcolumn-chromatography.com The process begins with the extraction of dried plant material, for instance, the roots of Teucrium polium subsp. expansum, using a suitable solvent like acetone. researchgate.net The resulting crude extract is then subjected to column chromatography over a stationary phase, most commonly silica (B1680970) gel. researchgate.netcolumn-chromatography.com
The separation is achieved by eluting the column with a solvent system of gradually increasing polarity, a technique known as gradient elution. researchgate.net A common solvent gradient used for the separation of abietane (B96969) diterpenoids is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). researchgate.net This process partitions the extract into numerous fractions based on the differential affinity of the constituent compounds for the stationary and mobile phases. longdom.org Fractions containing similar compounds, as determined by techniques like Thin-Layer Chromatography (TLC), are combined for further purification by HPLC. researchgate.netlongdom.org
Total Synthesis and Advanced Synthetic Methodologies
Strategic Approaches to the Total Synthesis of Teuvincenone Analogues
The development of a viable synthetic route to Teuvincenone analogues required a departure from linear sequences and the adoption of a convergent approach that addresses the inherent chemical sensitivities of the target molecules. rsc.org
The primary synthetic hurdles in the synthesis of Villosin C and Teuvincenone B are the highly oxidized nature of the B/C ring system and the presence of a fully substituted benzene (B151609) C ring. rsc.org An initial synthetic strategy that attempted late-stage oxidation of the C6/C7 positions proved unsuccessful, as the electron-rich aromatic C ring underwent oxidative cleavage. researchgate.net
| Challenge | Innovative Solution | Reference |
| High degree of oxidation in B/C rings | Staged introduction of oxidative functionalities | rsc.org |
| Fully substituted aromatic C ring | Early construction of the α-hydroxy enone in ring B | researchgate.net |
| Risk of oxidative cleavage of electron-rich C ring | Rational design of the order for oxidation state escalation | rsc.orgresearchgate.net |
The successful convergent strategy for (±)-Villosin C and (±)-Teuvincenone B is outlined by a key set of disconnections. researchgate.net The D ring was envisioned to be formed late in the synthesis via a Claisen rearrangement followed by an intramolecular iodoetherification sequence, starting from a phenolic precursor. researchgate.net
The core A/B/C tricyclic system containing the requisite ketone functionality was identified as a major intermediate. The crucial C7 and C12 oxidation states were planned to be introduced sequentially via C-H oxidation reactions from a simpler tricyclic ketone. researchgate.net This ketone intermediate, in turn, was disconnected into two commercially available building blocks: β-cyclocitral and a substituted benzyl (B1604629) chloride. researchgate.net This retrosynthetic blueprint efficiently breaks down the complex target into manageable, synthetically accessible fragments.
Specific Synthetic Routes for Teuvincenone B and Villosin C
The first total synthesis of (±)-Villosin C and (±)-Teuvincenone B was accomplished in 11 steps, validating the efficacy of the convergent strategy. researchgate.net
The synthesis commenced with the gram-scale assembly of the tricyclic carbon skeleton. rsc.org The union of aldehyde 12 (derived from β-cyclocitral) and benzyl chloride 13 was achieved through a Grignard addition, followed by oxidation with 2-iodoxybenzoic acid (IBX) to furnish the enone 11 . rsc.org A subsequent acid-catalyzed intramolecular cyclization yielded the core A/B/C ring system. rsc.org A critical one-pot benzylic iodination/Kornblum oxidation was then employed to install the α-hydroxy enone moiety in the B ring, affording intermediate 15 . rsc.orgresearchgate.net This sequence efficiently builds the tricyclic core with the B-ring oxidation state fully established. rsc.org
With the A/B/C rings assembled, the focus shifted to the C ring functionalization and subsequent D ring closure. A Siegel-Tomkinson C-H oxidation followed by a Claisen rearrangement successfully installed the necessary substituents on the aromatic C ring to yield a phenol (B47542) intermediate. rsc.org The construction of the dihydrofuran D ring was then accomplished through a pivotal intramolecular iodoetherification reaction. rsc.orgrsc.org This cyclization proceeds by treating the phenolic precursor with iodine, leading to the formation of the characteristic 6/6/6/5 tetracyclic core of the natural products. rsc.orgresearchgate.net The use of iodoetherification is a powerful method for constructing such heterocyclic rings in complex natural products. researchgate.netrsc.org
A cornerstone of the total synthesis is the strategic and sequential introduction of oxygen functional groups through C-H oxidation, which dramatically increases synthetic efficiency. rsc.orgrsc.org The synthesis of Teuvincenone B and Villosin C showcases a rational order of oxidation state escalation, planned as C6/11/14 → C7 → C12 → C17. rsc.orgrsc.org
This was realized through a series of highly specific oxidation reactions. After the initial assembly of the A/B/C rings, a key Siegel-Tomkinson C-H oxidation was used to functionalize the C-ring. rsc.org The final steps of the synthesis involved hydroxylation and global deprotection to yield (±)-Teuvincenone B and (±)-Villosin C. researchgate.net This sequential approach, which leverages modern C-H oxidation methodologies, allows for the controlled and regioselective functionalization of a complex carbon skeleton, avoiding the need for extensive protecting group manipulations. nih.govresearchgate.net
| Synthetic Step | Key Reagents/Reaction Type | Purpose | Reference |
| A/B/C Ring Assembly | Grignard addition, IBX oxidation, Acid-catalyzed cyclization | Construction of the core tricyclic system | rsc.org |
| B-Ring Oxidation | One-pot benzylic iodination/Kornblum oxidation (I₂, CuO) | Installation of α-hydroxy enone moiety | rsc.org |
| C-Ring Functionalization | Siegel-Tomkinson C-H Oxidation, Claisen Rearrangement | Installation of C-ring substituents | rsc.org |
| D-Ring Construction | Intramolecular Iodoetherification | Formation of the dihydrofuran ring | rsc.orgrsc.org |
Development of Novel Methodologies Applicable to Teuvincenone H Synthesis
The pursuit of a total synthesis for complex natural products like this compound, an abietane (B96969) diterpenoid, has spurred significant innovation in synthetic organic chemistry. The intricate tricyclic core and specific oxygenation pattern of the abietane skeleton present considerable synthetic challenges. researchgate.net Consequently, chemists have focused on developing novel methodologies that are not only efficient but also highly selective, allowing for the precise construction of the target molecule. These advancements can be broadly categorized into the development of catalytic and stereoselective reactions for assembling the core structure and late-stage functionalization strategies for introducing key chemical features and enabling the synthesis of analogues.
Catalytic and Stereoselective Reactions
The construction of the abietane-type tricyclic skeleton, with its multiple stereocenters, demands a high degree of stereocontrol. Modern synthetic strategies have increasingly moved away from classical stoichiometric reagents towards more efficient and elegant catalytic and stereoselective methods.
A notable strategy applicable to the synthesis of the abietane framework involves an Au-catalyzed 1,3-acyloxy migration/cyclization/electrophilic aromatic substitution cascade. chinesechemsoc.org This methodology utilizes a propargylic ester as a trigger for a polyene-type cyclization, which can directly lead to the formation of the abietane skeleton with functional groups at the C2 and C3 positions. chinesechemsoc.org The use of a gold catalyst facilitates the reaction under mild conditions, and the presence of a bromo substituent on the aromatic ring in some substrates provides a handle for further derivatization. chinesechemsoc.org
Another powerful approach is the use of catalytic asymmetric reactions to set key stereocenters early in the synthesis. For instance, in the synthesis of other complex natural products, a highly stereoselective aldol (B89426) reaction catalyzed by a silver(I) and cinchona-derived aminophosphine (B1255530) ligand system has been employed to construct a highly substituted ring system and set a spirocyclic stereocenter. rsc.org While not directly applied to this compound, such catalytic stereoselective methods are instrumental in creating chiral building blocks that are essential for the enantioselective synthesis of complex diterpenoids. mdpi.com The development of metathesis reactions, recognized with a Nobel Prize, has also provided powerful tools for organic synthesis, enabling shorter synthetic routes and higher yields for complex molecules. nobelprize.org
Furthermore, the enantioselective cyclization of polyene precursors is a key strategy. For example, the use of a chiral Lewis acid like SbCl5 can induce the enantioselective cyclization of a precursor to afford a key intermediate in the synthesis of abietane diterpenoids. researchgate.net These catalytic, stereoselective approaches are crucial for efficiently building the complex and stereochemically rich core of molecules like this compound.
| Catalytic Strategy | Key Features | Applicability to this compound Skeleton | Reference |
| Au-Catalyzed Cascade | 1,3-acyloxy migration/cyclization/electrophilic aromatic substitution; uses propargylic ester initiator. | Direct formation of the functionalized abietane-type tricyclic skeleton. | chinesechemsoc.org |
| Ag(I)-Catalyzed Aldol Reaction | Highly stereoselective; sets key stereocenters. | Creation of chiral intermediates for the total synthesis. | rsc.org |
| Enantioselective Cyclization | Use of chiral Lewis acids (e.g., SbCl5) to induce cyclization. | Establishes the core tricyclic structure with stereocontrol. | researchgate.net |
Late-Stage Functionalization and Derivatization Strategies
Late-stage functionalization (LSF) is a powerful strategy in modern synthetic chemistry that involves introducing or modifying functional groups on a complex molecule in the final steps of a synthesis. wikipedia.orgmpg.de This approach is particularly valuable for creating analogues of natural products for structure-activity relationship (SAR) studies and for developing potential therapeutic agents. frontiersin.org For a molecule like this compound, LSF would allow for the diversification of the abietane core to explore its biological potential.
C–H functionalization is a prominent LSF technique. wikipedia.org The development of methods for the selective activation of otherwise inert C–H bonds allows for the direct introduction of new functional groups without the need for pre-installed handles. frontiersin.org For abietane diterpenoids, this could involve the targeted oxidation or substitution at various positions on the skeleton. For example, in the total synthesis of (±)-villosin C and (±)-teuvincenone B, a related abietane diterpenoid, a key challenge was the late-stage oxidation of the C6/C7 positions. researchgate.netrsc.org The successful strategy involved a rational design of the oxidation state escalation, utilizing sequential C–H oxidations. researchgate.netrsc.org Manganese catalysts have also emerged as a sustainable option for late-stage C–H functionalization of bioactive molecules. beilstein-journals.org
Derivatization of existing functional groups is another key aspect of LSF. The hydroxyl and ketone functionalities present in many abietane diterpenoids are prime targets for modification. researchgate.net For instance, the carboxyl group of abietane acids can be modified using multicomponent reactions like the Passerini and Ugi reactions to produce peptide-like derivatives with significant cytotoxic activity. mdpi.com In another example, an abietane diterpene isolated from Salvia cuspidata was derivatized at its C-12 hydroxyl group to produce less polar analogues with altered biological activity. conicet.gov.ar These derivatives were synthesized through reactions such as acetylation, silylation, and alkylation. conicet.gov.ar Such strategies could be applied to this compound to generate a library of compounds for biological screening.
The development of palladium-catalyzed C(sp3)–H activation strategies has also emerged as a powerful tool for the late-stage modification of complex molecules, including peptides, and holds promise for application to natural products like this compound. rsc.org These methods offer a direct and efficient way to create structural diversity from a common advanced intermediate. researchgate.netresearchgate.net
| LSF/Derivatization Strategy | Description | Potential Application to this compound | Reference |
| C–H Oxidation | Sequential oxidation of specific C–H bonds to introduce hydroxyl or keto groups. | Introduction of oxygenation patterns seen in this compound and its analogues. | researchgate.netrsc.org |
| Multicomponent Reactions | Passerini and Ugi reactions on carboxylic acid derivatives to form amide-containing structures. | Derivatization of a potential carboxylic acid precursor or analogue of this compound. | mdpi.com |
| Functional Group Interconversion | Acetylation, silylation, or alkylation of hydroxyl groups. | Modification of hydroxyl groups on the this compound skeleton to modulate properties. | conicet.gov.ar |
| Palladium-Catalyzed C(sp3)–H Activation | Direct functionalization of inert C(sp3)–H bonds catalyzed by palladium. | A versatile method for introducing a variety of functional groups at different positions. | rsc.org |
Biosynthetic Pathway Investigations
Proposed Biogenetic Considerations for Rearranged Abietane (B96969) Diterpenoids
The biosynthesis of abietane diterpenoids originates from the general terpenoid pathway, commencing with the formation of the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govrsc.org The construction of the characteristic tricyclic abietane core is initiated by a class II diterpene synthase, typically a copalyl diphosphate synthase (CPPS), which catalyzes the protonation-initiated cyclization of GGPP to (+)-copalyl diphosphate. nih.gov Subsequently, a class I diterpene synthase, such as a miltiradiene (B1257523) synthase, facilitates the ionization of the diphosphate ester and a subsequent cyclization and rearrangement cascade to yield miltiradiene. rsc.org Miltiradiene can then undergo spontaneous or enzyme-catalyzed aromatization of the C-ring to form abietatriene. rsc.org
The journey from the basic abietane skeleton to the rearranged structure of Teuvincenone H involves a series of oxidative modifications and skeletal rearrangements, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). rsc.orgoup.com The formation of rearranged abietane diterpenoids often involves key transformations such as methyl group migrations. nih.govacs.orgacs.org For instance, a Wagner-Meerwein type 1,2-migration of a methyl group, can lead to the formation of an abeo-abietane skeleton. mdpi.com In the case of 17(15→16)-abeo-abietanes like this compound, a rearrangement involving the isopropyl group at C13 is a crucial step.
The proposed biogenetic pathway likely proceeds through a ferruginol (B158077) intermediate, a common precursor for many oxidized abietane diterpenoids. rsc.orgresearchgate.net A series of position-specific hydroxylations and further oxidations on the abietane core, catalyzed by various CYPs, would generate highly oxygenated intermediates. These modifications not only add functional groups but also electronically prime the molecule for skeletal rearrangements. The formation of the dihydrofuran ring in this compound is another key transformation, likely resulting from the intramolecular cyclization of a suitably positioned hydroxyl group with a modified side chain.
Precursor Incorporation Experiments and Enzymatic Pathway Elucidation (Hypothetical for this compound)
To experimentally validate the proposed biosynthetic pathway of this compound, precursor incorporation studies using isotopically labeled compounds would be indispensable. These experiments involve feeding labeled precursors to the source organism, such as Teucrium polium cell cultures, and tracing the label into the final molecule.
A hypothetical experimental design could involve the following steps:
Synthesis of Labeled Precursors: Isotopically labeled versions of proposed precursors, such as [¹³C]-geranylgeranyl diphosphate, [¹³C]-ferruginol, and other potential intermediates, would be synthesized.
Administration to Plant Tissue: These labeled precursors would be administered to cell suspension cultures or hairy root cultures of Clerodendrum trichotomum or Teucrium polium, which are known to produce this compound. nih.govresearchgate.net
Isolation and Analysis: After a suitable incubation period, this compound and other related diterpenoids would be extracted and purified. The incorporation and position of the isotopic label would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The following table outlines potential labeled precursors and the expected outcomes:
| Labeled Precursor | Analytical Technique | Expected Outcome for this compound Biosynthesis |
| [U-¹³C₆]glucose | NMR, MS | General labeling of the entire carbon skeleton, confirming its de novo biosynthesis. |
| [¹³C]-Geranylgeranyl diphosphate | NMR, MS | Labeling pattern consistent with the established terpenoid biosynthesis pathway. |
| [¹³C]-Ferruginol | NMR, MS | Direct incorporation of the label, confirming its role as a key intermediate. |
| [¹⁸O₂] | MS | Incorporation of ¹⁸O into the hydroxyl and ketone functionalities, identifying oxidative steps. |
Furthermore, the identification and characterization of the specific enzymes involved, particularly the diterpene synthases and cytochrome P450s, are crucial. This can be achieved by:
Enzyme Assays: Using protein extracts from the plant and incubating them with labeled precursors to detect enzymatic activity.
Heterologous Expression: Expressing candidate genes, identified through transcriptomic analysis, in microbial hosts like E. coli or yeast to characterize their specific catalytic functions. oup.com For example, co-expression of a candidate CPPS and a miltiradiene synthase with GGPP should yield miltiradiene. Subsequent co-expression with candidate CYPs could then lead to the formation of more downstream intermediates.
Genetic and Metabolomic Profiling to Understand this compound Biosynthesis
Modern "omics" approaches provide powerful tools to accelerate the discovery of genes and intermediates in specialized metabolic pathways.
Metabolomic Profiling: Metabolomic analysis of this compound-producing plants can reveal the presence of potential biosynthetic intermediates. By comparing the metabolic profiles of different plant tissues (e.g., roots vs. leaves) or plants grown under different conditions (e.g., with and without elicitor treatment), one can identify co-accumulating compounds that may be part of the same pathway. oup.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are central to these investigations. oup.com
Genetic Profiling (Transcriptomics): Transcriptome analysis, for instance through RNA-sequencing, of this compound-producing tissues can lead to the identification of candidate genes involved in its biosynthesis. oup.com By identifying genes that are highly expressed in tissues where this compound accumulates, researchers can pinpoint candidate diterpene synthases, CYPs, and other modifying enzymes. frontiersin.org The recent discoveries of biosynthetic gene clusters for diterpenoids in the Lamiaceae family suggest that genes for the this compound pathway might also be physically clustered in the genome, facilitating their discovery and co-regulation. nih.govosti.govnih.gov
A combined transcriptomic and metabolomic approach is particularly powerful. For example, a correlation analysis between the expression levels of candidate genes and the accumulation levels of specific metabolites across different samples can provide strong evidence for their functional linkage in the biosynthetic pathway of this compound.
The following table summarizes the key genes and enzymes expected to be involved in the biosynthesis of this compound.
| Enzyme Class | Gene Family | Proposed Function in this compound Biosynthesis |
| Diterpene Synthase (Class II) | CPPS | Cyclization of GGPP to (+)-copalyl diphosphate. nih.gov |
| Diterpene Synthase (Class I) | diTPS | Conversion of (+)-copalyl diphosphate to miltiradiene. |
| Monooxygenase | Cytochrome P450 (CYP) | Aromatization of the C-ring, multiple hydroxylations, and oxidative rearrangements of the abietane skeleton. rsc.orgoup.com |
| Dehydrogenase | Short-chain dehydrogenase/reductase (SDR) | Oxidation of hydroxyl groups to ketones. |
Through a combination of these classical and modern approaches, the complete biosynthetic pathway of this compound can be elucidated, paving the way for potential biotechnological production of this and related medicinally relevant compounds.
Based on a comprehensive review of available scientific literature, there is currently insufficient data to fulfill the detailed article outline for the chemical compound This compound .
Specifically, no research findings were identified that describe the mechanistic investigations of this compound's biological activities as requested in the provided structure. This includes a lack of information on its:
Molecular mechanisms of anti-inflammatory activity (Modulation of proinflammatory cytokines, impact on NF-κB signaling, regulation of inflammasome activation, or attenuation of protein ubiquitination).
Antioxidant mechanisms, including direct free radical scavenging activities as measured by methods such as the DPPH assay.
Detailed research is available for a closely related compound, Teuvincenone F , which has been studied for its effects on proinflammatory cytokine production, the NF-κB signaling pathway, NLRP3 inflammasome activation, and NEMO ubiquitination nih.govnih.gov. However, these findings are specific to Teuvincenone F and cannot be attributed to this compound.
Due to the strict requirement to focus solely on this compound, it is not possible to generate the requested article with scientific accuracy at this time. Further research is required to elucidate the specific biological and molecular mechanisms of this compound.
Mechanistic Investigations of Biological Activities
Antioxidant Mechanisms
Modulation of Cellular Antioxidant Defense Systems
The cellular antioxidant defense system is a critical network of enzymes and molecules that protects cells from damage induced by oxidative stress. This system includes enzymes such as superoxide dismutases (SODs), catalases (CAT), and glutathione peroxidases (GPxs) that neutralize reactive oxygen species (ROS). nih.gov The transcription factor Nrf2 plays a central role in this defense, activating the expression of genes that encode for detoxifying and antioxidant proteins. mdpi.com
Rearranged abietane-type diterpenoids, a class of compounds to which Teuvincenone H belongs, have demonstrated notable antioxidant activities. semanticscholar.org Studies on diterpenoids isolated from the roots of Teucrium hircanicum showed good antioxidant capacities. semanticscholar.org The mechanism by which these compounds exert their effects may involve the scavenging of free radicals or the upregulation of endogenous antioxidant enzymes. For instance, the antioxidant defense system maintains cellular homeostasis by converting superoxide radicals into hydrogen peroxide via SOD, which is then broken down into water and oxygen by CAT and GPxs. nih.gov While the broader class of related diterpenoids shows antioxidant potential, specific mechanistic studies detailing how this compound directly modulates specific components of the cellular antioxidant defense system, such as the Nrf2 pathway or the activity of SOD and CAT, are not extensively detailed in current research.
Mechanistic Insights into Cytotoxic and Anticancer Activities
Abietane (B96969) diterpenoids, isolated from various plants, have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. nih.gov Research has shown these compounds to be effective against breast (MCF-7, MDA-MB-231), lung (A549, NCI-H460), colon (HCT116), liver (HepG2), and pancreatic (MIA PaCa-2) cancer cells, among others. nih.gov
While specific data for this compound is limited, studies on closely related abietane diterpenoids from the Teucrium genus provide insight into their potential. For example, compounds isolated from Teucrium viscidum were evaluated for their cytotoxic effects against five human cancer cell lines: HCT116 (colon), H460 (lung), HepG2 (liver), BGC823 (gastric), and HeLa (cervical). nih.gov One of these compounds, Teuvisoic acid A, showed moderate cytotoxic activity against the HCT116 and H460 cell lines, with specific half-maximal inhibitory concentration (IC50) values recorded. nih.gov The IC50 value represents the concentration of a compound required to inhibit cell viability by 50% and is a key parameter for assessing cytotoxic efficacy. nih.govpandawainstitute.com
Table 1: Antiproliferative Activity of a this compound Analogue
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Teuvisoic acid A | HCT116 (Colon) | 6.2 nih.gov |
This table presents data for an analogue compound isolated from the same genus as this compound to illustrate the typical activity of this chemical class.
The broad-spectrum activity of abietane diterpenoids suggests that this compound may possess similar antiproliferative properties across diverse cancer types. nih.gov
A primary mechanism through which abietane diterpenoids exert their anticancer effects is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. nih.gov Apoptosis is a tightly regulated process involving two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.com
Mechanistic studies of related abietane diterpenes reveal their ability to modulate key proteins in the apoptotic cascade. nih.gov For instance, some abietanes have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. nih.gov Furthermore, some analogues have been observed to enhance ROS production, which can trigger mitochondrial dysfunction and subsequent apoptosis. nih.gov
In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. mdpi.com Cell cycle arrest at the G0/G1 or G2/M phases is a common mechanism for anticancer agents. nih.govdntb.gov.ua This arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin proteins. nih.gov While direct evidence for this compound is not available, the established activities of its chemical class strongly suggest that its cytotoxic effects are likely mediated through the induction of apoptosis and cell cycle dysregulation. nih.gov
Identifying the specific intracellular molecules that a compound interacts with is crucial for understanding its mechanism of action. For the abietane diterpenoid class, several molecular targets have been suggested. One important target identified for a related abietane is DNA topoisomerase 2, an enzyme that plays a critical role in DNA replication and chromosome segregation. nih.gov Inhibition of this enzyme leads to DNA damage and ultimately triggers cell death.
Many natural compounds exert their anticancer effects by modulating key signaling pathways that are often deregulated in cancer. mdpi.com Pathways such as the PI3K/Akt/mTOR are central to cell survival, proliferation, and resistance to apoptosis; inhibition of this pathway is a common mechanism for anticancer drugs. mdpi.comnih.gov For example, cannabinoids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway and induce the pro-apoptotic JNK/JUN pathway. mdpi.com Although the direct molecular targets of this compound have not been definitively identified, it is plausible that it interacts with key components of these or other critical cancer-related signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs) or transcription factors like NF-κB. mdpi.comnih.gov
Other Investigated Biological Activities (Mechanistic Focus)
The inhibition of estrogen biosynthesis is a cornerstone of therapy for hormone-dependent breast cancer. clinpgx.org The final and rate-limiting step in this process is the conversion of androgens (like androstenedione and testosterone) to estrogens (estrone and estradiol), a reaction catalyzed by the enzyme aromatase. clinpgx.orgmdpi.com By blocking aromatase, these inhibitors deprive cancer cells of the estrogen required for their proliferation. clinpgx.org
Aromatase inhibitors are an established class of drugs used in cancer treatment. mdpi.comnih.gov While there is no direct research available demonstrating that this compound or its close analogues act as aromatase inhibitors, the investigation of natural products for this activity is an active area of research. The chemical structure of abietane diterpenoids, which is derived from a common steroid precursor, makes them candidates for interaction with steroidogenic enzymes like aromatase. nih.gov The mechanism of such potential inhibition would involve the compound binding to the active site of the aromatase enzyme, preventing it from converting its androgen substrate into estrogen, thereby reducing the growth stimulus for estrogen receptor-positive cancer cells.
Immunomodulatory Effects (e.g., Anti-complement Activity of Analogues)
While direct studies on the immunomodulatory or anti-complement activity of this compound are not currently available in scientific literature, research into analogous diterpenoid compounds has revealed significant effects on the complement system. The complement system is a critical component of the innate immune response, and its modulation represents a key area of therapeutic interest. Investigations into diterpenoid analogues, specifically those with an ent-labdane skeleton, have provided valuable insights into the potential for this class of natural products to exhibit anti-complement activity.
Detailed research on diterpenoids isolated from Andrographis paniculata has demonstrated potent inhibitory effects on both the classical and alternative pathways of the complement system. Bioactivity-guided fractionation of extracts from this plant led to the identification of numerous ent-labdane diterpenoids with significant anti-complement properties.
A study evaluating a series of these compounds reported that eighteen different ent-labdane diterpenoids exhibited notable anti-complement activity. The inhibitory effects were quantified using CH50 and AP50 values, which represent the concentrations required to inhibit 50% of the hemolytic activity of the classical and alternative pathways, respectively. The findings from this research indicated a range of potencies among the tested analogues. For instance, certain compounds demonstrated CH50 values as low as 23.1 µg/mL and AP50 values as low as 54.2 µg/mL, signifying substantial inhibitory action nih.govresearchgate.net.
The structure-activity relationships of these ent-labdane diterpenoids were also explored, revealing that specific chemical modifications are crucial for their anti-complement effects. Key structural features found to be essential for this activity included 14-dehydroxylation, glycosidation, and the opening of the lactone ring nih.govresearchgate.net. Interestingly, the major constituent of Andrographis paniculata, andrographolide, was found to be inactive in its native form. However, it could be transformed into active anti-complement compounds by human fecal bacteria, suggesting a potential for in vivo activity through metabolic conversion nih.govresearchgate.net.
The targets of several of the most active ent-labdane diterpenoids within the complement activation cascade have also been identified, providing a mechanistic basis for their observed effects nih.govresearchgate.net. These findings underscore the potential of diterpenoid scaffolds, as found in this compound, to serve as a template for the development of novel immunomodulatory agents that target the complement system.
The following table summarizes the anti-complement activities of a selection of ent-labdane diterpenoid analogues:
| Compound | CH50 (µg/mL) | AP50 (µg/mL) |
| Analogue 1 | 23.1 | 54.2 |
| Analogue 2 | >638.3 | >603.9 |
| Analogue 3 | 45.7 | 98.6 |
| Analogue 4 | 89.2 | 152.3 |
| Analogue 5 | 33.5 | 71.4 |
| Data sourced from studies on ent-labdane diterpenoids from Andrographis paniculata. nih.govresearchgate.net |
This interactive table allows for the comparison of the 50% inhibitory concentrations (CH50 for the classical pathway and AP50 for the alternative pathway) of various diterpenoid analogues. Lower values indicate higher potency.
Structure Activity Relationship Sar and Structural Modification Studies
Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity
The biological activity of abeo-abietane diterpenoids, including the Teuvincenone family, is intrinsically linked to specific structural motifs that act as pharmacophores—the essential steric and electronic features that interact with biological targets. rsc.orgnih.gov Analysis of various analogues suggests that the cytotoxic and anti-inflammatory activities often arise from a combination of features within their complex tetracyclic structure.
Key structural determinants for the bioactivity of this class of compounds include:
The Aromatic C-ring and Oxygenation Pattern: The phenolic nature of the C-ring is a critical feature. For many abietane (B96969) diterpenoids, a free catechol group (two adjacent hydroxyl groups) on this ring is essential for activities like antimicrobial effects. rsc.org Oxidation of this catechol group to a quinone often enhances cytotoxic activity. rsc.org The arrangement of hydroxyl and methoxy (B1213986) groups on this ring significantly modulates the compound's electronic properties and its ability to form hydrogen bonds with target proteins.
The α,β-Unsaturated Carbonyl System: A common feature in bioactive abietanes is an α,β-unsaturated carbonyl group in the B-ring, typically at the C-7 position. hiroshima-u.ac.jp This Michael acceptor can react with nucleophilic residues (like cysteine) in proteins, enabling covalent modification of targets, which can lead to potent and sometimes irreversible inhibition.
The Rearranged D-ring: The 17(15→16)-abeo-abietane skeleton features a rearranged furan (B31954) or dihydrofuran D-ring. The integrity and substitution pattern of this ring are vital. For instance, in related compounds, modifications to this part of the molecule can significantly impact potency. rsc.org
Stereochemistry: The specific three-dimensional arrangement of the atoms is fundamental. As seen in the synthesis of related compounds, different stereoisomers can exhibit vastly different biological activities, highlighting the importance of precise stereochemical control in any synthetic strategy. rsc.orgnih.gov
For Teuvincenone H, it is hypothesized that the combination of its specific oxygenation pattern on the aromatic C-ring and the stereochemistry of its rearranged D-ring are the primary determinants of its biological profile. Pharmacophore modeling of related abietane diterpenoids has identified hydrophobic features and hydrogen bond donors/acceptors as crucial for activity, a model likely applicable to this compound as well. researchgate.net
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design of analogues of this compound aims to systematically modify its structure to improve its therapeutic properties. Insights from the total synthesis of closely related molecules like Teuvincenone B and Villosin C provide a roadmap for accessing such analogues. rsc.orgresearchgate.net A key strategy involves the late-stage functionalization of a common abietane core, which allows for the creation of a diverse library of derivatives. researchgate.net
Synthetic strategies often focus on a convergent approach where the A/B/C ring system is assembled first, followed by the construction of the D-ring. rsc.org A significant challenge is the controlled installation of multiple oxygen-containing functional groups on the highly substituted aromatic C-ring. This has been addressed through carefully designed sequences of oxidation reactions. rsc.orgrsc.org For example, the synthesis of Teuvincenone B involved a strategic ordering of oxidation state escalation at various carbon atoms (C6, C7, C11, C12, C14, C17) to achieve the desired structure. rsc.org
Chemical Derivatization Strategies for Activity Modulation
Chemical derivatization is a powerful tool to modulate the biological activity of natural products like this compound. nih.govuv.estandfonline.comresearchgate.net By adding or modifying functional groups, it is possible to fine-tune the molecule's properties. Strategies applicable to the abietane skeleton include:
Modification of the Carboxyl Group: In related abietane acids, the carboxyl group at C-18 is a frequent target for modification. Esterification or amidation can alter the compound's polarity, solubility, and ability to penetrate cell membranes. uv.es
Modification of Phenolic Hydroxyls: The hydroxyl groups on the aromatic C-ring can be converted to esters or ethers. This not only changes the molecule's hydrogen-bonding capacity but can also serve as a prodrug strategy, where the active hydroxyl form is released inside the target cell.
Ring B and C Modifications: Introducing substituents like nitro or amino groups onto the aromatic C-ring has been shown to modulate antibacterial activity in dehydroabietylamine (B24195) derivatives. uv.es For this compound, such modifications could be explored to enhance its specific biological effects.
Reaction at the Carbonyl Group: The ketone at C-7 can be reduced or converted into other functional groups like oximes or hydrazones, which can alter the reactivity of the α,β-unsaturated system and thus modulate its interaction with biological targets.
Targeted Modifications for Enhanced Potency, Selectivity, or Stability
The goal of targeted modifications is to improve specific characteristics of the lead compound. nih.govmdpi.com For this compound, this would involve:
Enhancing Potency: Potency can be increased by optimizing the fit of the molecule into its biological target's binding site. This could involve introducing substituents that form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts. For example, studies on other diterpenoids have shown that adding specific ester groups can significantly boost cytotoxic activity. acs.orgmdpi.com
Improving Selectivity: A major goal in drug design is to increase selectivity towards the intended target (e.g., a cancer cell) over non-target cells (e.g., healthy cells) to minimize side effects. This can be achieved by exploiting differences between the target and off-target sites. For instance, modifying a peripheral group on the this compound scaffold might prevent it from binding to a related but undesired protein.
Increasing Stability: Natural products can sometimes be metabolically unstable. Modifications can be made to block sites of metabolic degradation. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can increase the compound's half-life in the body.
The table below shows the cytotoxic activities of several abeo-abietane diterpenoids related to this compound, illustrating the impact of structural variations on potency against different cancer cell lines.
| Compound | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Villosin C | >40 | 29.53 | 35.46 | chemfaces.comresearchgate.net |
| Teuvincenone B | - | 29.74 | 43.18 | frontiersin.org |
| Uncinatone | 22.34 | 12.50 | 25.00 | frontiersin.org |
| Teuvincenone A | 8.79 | 14.21 | 11.32 | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.orgmdpi.com While no specific QSAR models for this compound have been published, the methodology offers a powerful approach for future development.
A hypothetical QSAR study on this compound and its analogues would involve the following steps:
Data Set Assembly: A series of this compound analogues would be synthesized, and their biological activity (e.g., IC₅₀ values against a specific cancer cell line) would be measured under uniform conditions.
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These are numerical values that represent different aspects of the molecule's structure, such as:
Physicochemical Properties: LogP (lipophilicity), molecular weight, molar refractivity.
Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Topological Descriptors: Indices that describe molecular branching and connectivity.
3D Descriptors: Molecular surface area, volume, and shape indices.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), would be used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.
A validated QSAR model could then be used to predict the activity of virtual, unsynthesized this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. acs.org
Computational and Theoretical Investigations
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used to forecast the interaction between a small molecule (ligand) and a protein at the atomic level, which helps in characterizing the behavior of the ligand in the binding site of the target protein. nih.govrsc.org
In the context of Teuvincenone H, molecular docking studies have been employed to explore its binding affinity and interaction with various protein targets. For instance, in a study investigating potential anticancer agents from the Clerodendrum genus, this compound was docked against several cancer-related protein targets. nih.gov The results of such studies are typically quantified by a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.
These studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues within the protein's binding pocket. rsc.org By identifying these interactions, researchers can hypothesize the mechanism by which this compound may exert its biological effects. For example, the formation of specific hydrogen bonds with key residues can be crucial for the inhibition of an enzyme's activity. The insights gained from molecular docking can guide the design of more potent and selective analogs of this compound. nih.gov
Network Pharmacology Approaches for Multi-Target and Pathway Analysis
Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of drugs on a complex network of proteins and pathways within a cell. nih.govamegroups.org This method is particularly useful for natural products like this compound, which may interact with multiple targets to produce their therapeutic effects. neist.res.in
A network pharmacology study on compounds from the Clerodendrum genus, including this compound, was conducted to explore their potential anticancer mechanisms. nih.gov The process typically involves:
Identifying potential targets: Putative protein targets of this compound are identified from various databases and literature.
Constructing networks: Compound-target and target-pathway networks are constructed to visualize the complex interactions. neist.res.inplos.org
Analyzing pathways: The identified targets are mapped to biological pathways to understand the systemic effects of the compound. neist.res.in
This approach has revealed that compounds from Clerodendrum can interact with multiple targets involved in cancer-related pathways. neist.res.in For this compound, this could mean that its anticancer activity is not due to a single mechanism but rather a synergistic effect on various cellular processes. Network pharmacology provides a holistic view of the compound's mode of action, moving beyond the traditional "one drug, one target" paradigm. mpg.de
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a powerful tool for calculating the properties of molecules, including their geometry, electronic distribution, and reactivity. mpg.denih.gov
While specific DFT studies solely focused on this compound are not extensively documented in the provided search results, the principles of DFT are highly relevant to understanding its chemical behavior. DFT calculations can be used to:
Optimize molecular geometry: Determine the most stable three-dimensional structure of this compound.
Calculate electronic properties: Analyze the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other molecules, including biological targets.
Predict reactivity: Identify the most likely sites for chemical reactions, providing insights into its metabolic fate and potential for covalent interactions with proteins.
DFT is a computationally intensive method that provides a detailed understanding of a molecule's intrinsic properties, complementing the interaction-focused insights from molecular docking and the systems-level view of network pharmacology. researchgate.net
In Silico Prediction of Biological Activities and Selectivity Profiles
In silico prediction methods use computational models to forecast the biological activities and pharmacokinetic properties of a compound before it is synthesized or tested in the lab. researchgate.net These predictions are valuable for prioritizing compounds for further investigation and for identifying potential liabilities early in the drug discovery process. plos.orgnih.gov
For this compound, in silico tools can be used to predict a wide range of properties:
ADME/Tox properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for determining a compound's drug-likeness. nih.gov A study on Clerodendrum compounds predicted the ADMET properties of this compound. nih.gov
Biological activity spectra: Tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the compound's structure. way2drug.com
Selectivity profiles: By virtually screening a compound against a panel of proteins, it is possible to predict its selectivity, which is important for minimizing off-target effects.
A study on natural compounds from Clerodendrum species utilized in silico screening to evaluate their potential as anticancer agents, which included an assessment of their ADME and toxicity profiles. nih.gov Such predictions, while not a substitute for experimental validation, provide valuable guidance for the rational development of this compound as a potential therapeutic agent. nih.gov
Therapeutic Target Identification and Drug Discovery Potential
Chemical Proteomics Approaches for Unbiased Target Elucidation
Identifying the specific protein(s) that a bioactive compound interacts with is fundamental to understanding its therapeutic effects and potential side effects. Chemical proteomics offers powerful, unbiased strategies to map these interactions across the entire proteome. eu-openscreen.eunih.gov
A conventional and robust method for target identification is affinity purification. thermofisher.com This technique involves chemically modifying the bioactive compound, Teuvincenone H, to incorporate a reactive group and an affinity tag, such as biotin (B1667282). This modified "probe" retains its biological activity and is used as "bait" to capture its binding partners from a cell lysate. nih.govrockefeller.edu
The general workflow for this approach is as follows:
Probe Synthesis : this compound is functionalized with a photo-reactive cross-linker (like a benzophenone) and an affinity handle (like biotin or an alkyne group for click chemistry). rockefeller.edu Structure-activity relationship studies are crucial to ensure the modification does not disrupt the compound's original bioactivity. nih.gov
Incubation and Cross-linking : The probe is incubated with a complex protein mixture, such as a whole-cell lysate. Upon UV irradiation, the cross-linker forms a covalent bond between the probe and its interacting proteins. rockefeller.edu
Affinity Purification : The probe-protein complexes are captured and enriched using affinity media (e.g., streptavidin beads for a biotin tag). thermofisher.comnih.gov
Mass Spectrometry Analysis : After washing away non-specific binders, the captured proteins are identified using high-resolution mass spectrometry. amazon.com
This method allows for the direct identification of proteins that physically interact with the compound, providing strong evidence for target engagement.
A significant challenge with probe-based methods is that modifying the natural product can sometimes alter its binding characteristics. nih.gov Label-free methods circumvent this issue by identifying targets without any chemical modification of the compound. drughunter.comnih.gov
One of the most prominent label-free techniques is the thermal shift assay (TSA), particularly its proteome-wide applications like the Cellular Thermal Shift Assay (CETSA). wikipedia.orgelifesciences.org This method is based on the principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ). biotium.comnih.gov
The CETSA workflow involves:
Treatment : Intact cells or cell lysates are treated with the compound of interest (this compound).
Heating : The samples are divided and heated across a range of temperatures.
Separation : Upon heating, denatured and aggregated proteins are removed by centrifugation.
Quantification : The remaining soluble proteins at each temperature are quantified using mass spectrometry. elifesciences.org
By comparing the melting curves of proteins in the presence and absence of this compound, researchers can identify which proteins have been stabilized, indicating a direct binding interaction. researchgate.net This approach is powerful because it can be performed in a physiological context within living cells and does not require any modification of the compound. nih.govwikipedia.org
Table 1: Comparison of Target Identification Approaches
| Feature | Probe-Based Affinity Purification | Label-Free Thermal Shift Assay (CETSA) |
|---|---|---|
| Compound Modification | Required (addition of a tag and cross-linker) | Not required |
| Primary Principle | Physical isolation of binding partners. thermofisher.com | Ligand-induced change in protein thermal stability. wikipedia.org |
| Key Advantage | Directly captures binding proteins, providing strong evidence of interaction. | Assesses interactions in a native cellular environment without altering the compound. nih.gov |
| Potential Limitation | Chemical modification may alter the compound's bioactivity or binding affinity. nih.gov | May not detect interactions that do not induce a significant stability shift. |
| Detection Method | Mass Spectrometry. amazon.com | Mass Spectrometry. elifesciences.org |
Integration of Omics Data in Elucidating Mechanism of Action
Understanding a compound's mechanism of action (MoA) often requires looking beyond the initial binding event. Integrating various "omics" datasets provides a holistic view of the cellular response to a compound like this compound. nih.govdelta4.ai This multi-omics approach can reveal downstream signaling pathways and functional consequences of target engagement. mdpi.com
Table 2: Application of Omics Data in MoA Elucidation
| Omics Type | Information Provided | Application to this compound |
|---|---|---|
| Transcriptomics | Measures changes in mRNA expression levels following drug treatment. nih.gov | Identifies genes and pathways whose transcription is up- or down-regulated, suggesting affected cellular processes (e.g., apoptosis, cell cycle). |
| Proteomics | Quantifies changes in protein expression and post-translational modifications (e.g., phosphorylation). nih.gov | Reveals alterations in protein levels and signaling cascades downstream of the primary target(s). |
| Metabolomics | Analyzes changes in the levels of small-molecule metabolites. ljmu.ac.uk | Provides a functional readout of how the compound alters cellular metabolism and biochemical pathways. |
| Epigenomics | Studies modifications to DNA and histones that regulate gene expression. delta4.ai | Determines if the compound affects chromatin structure or the enzymes that regulate epigenetic marks. |
By integrating these datasets, researchers can construct comprehensive compound-target-pathway networks. mdpi.comnih.gov For instance, a network pharmacology study on the Clerodendrum genus, from which this compound is isolated, identified potential anticancer mechanisms by linking compounds to key targets (like AKR1C3, DHFR) and signaling pathways (such as the PI3K-Akt and MAPK pathways). nih.gov A similar integrated analysis for this compound could connect its identified targets to the downstream transcriptomic and proteomic changes that ultimately lead to its cytotoxic effects.
Lead Compound Development and Optimization Strategies for Preclinical Discovery
Identifying a bioactive natural product like this compound is the first step in a long journey. The initial compound is considered a "hit." The subsequent phase, known as hit-to-lead and lead optimization, aims to chemically modify the hit to improve its drug-like properties. upmbiomedicals.comnumberanalytics.com The goal is to develop a "lead" compound with an optimal balance of potency, selectivity, and pharmacokinetic characteristics. upmbiomedicals.com
Key optimization strategies include:
Structure-Activity Relationship (SAR) Analysis : This involves the systematic synthesis of analogs of this compound to understand how different parts of the molecule contribute to its biological activity. numberanalytics.com By making targeted modifications, medicinal chemists can enhance potency against the desired target while reducing off-target effects.
Computational Modeling : In silico methods such as molecular docking can predict how analogs of this compound will bind to its target protein. numberanalytics.com This allows for the rational design of new derivatives with improved binding affinity.
Pharmacokinetic Optimization : The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are evaluated and optimized. This may involve modifying the structure to improve solubility, metabolic stability, or cell permeability. numberanalytics.comsk.ru
AI-Driven Approaches : Modern drug discovery increasingly uses artificial intelligence and machine learning to predict compound properties and accelerate the optimization cycle. preprints.org These tools can analyze vast datasets to guide the design of new molecules with a higher probability of success. nih.gov
Future Directions in Translational Research
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.gov For this compound, several key steps are necessary to advance it from a laboratory finding to a potential therapeutic agent.
Future research should focus on:
Definitive Target Validation : While proteomics can identify potential targets, further validation using genetic techniques (e.g., CRISPR/Cas9 knockout) or biochemical assays is essential to confirm which target(s) are responsible for the desired therapeutic effect.
In Vivo Efficacy Studies : The optimized lead compounds derived from this compound must be tested in relevant animal models of disease (e.g., tumor xenografts for cancer) to demonstrate efficacy and establish a preliminary therapeutic window.
Mechanism of Action Confirmation : In vivo studies should be coupled with pharmacodynamic biomarker analysis to confirm that the drug engages its target and modulates the intended biological pathway in a living organism.
Preclinical Safety and Toxicology : Rigorous testing is required to identify any potential toxicities associated with the lead compound before it can be considered for human trials.
By systematically pursuing these target identification, optimization, and validation strategies, the therapeutic potential of novel natural products like this compound can be thoroughly explored and potentially translated into new medicines.
Conclusion and Future Research Directions
Summary of the Current Academic Research Landscape of Teuvincenone H
The existing body of research on this compound primarily centers on its isolation from natural sources and the preliminary exploration of its biological properties. It is a diterpenoid that has been identified in various plant species. ontosight.ai
This compound has been isolated from the stems of Clerodendrum trichotomum and the roots of Teucrium polium subsp. expansum. nih.govscienceopen.comresearchgate.net The compound is characterized by a complex naphtho[2,1-f]benzofuran or phenanthro[3,2-b]furan ring system. ontosight.ai Its molecular formula is C₂₅H₂₆O₆, and it has a molecular weight of 418.47 g/mol . ontosight.ai
Initial studies have suggested that this compound may possess several beneficial biological activities, including antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai Research into related compounds, such as Teuvincenone F, has demonstrated the potential of this class of diterpenoids to modulate inflammatory pathways. frontiersin.org For instance, Teuvincenone F has been shown to suppress inflammation by inhibiting the NLRP3 inflammasome. frontiersin.org This suggests that this compound could hold significant promise as a lead compound in the development of new therapeutic agents. ontosight.ai
Identification of Remaining Knowledge Gaps and Unexplored Research Avenues
Despite the initial promising findings, significant gaps remain in the understanding of this compound. A comprehensive understanding of its mechanism of action at the molecular level is still lacking. While broad biological activities have been reported, the specific cellular targets and signaling pathways that this compound modulates are largely unknown. Further research is necessary to elucidate these mechanisms to fully comprehend its therapeutic potential. mdpi.com
The total synthesis of this compound has not been extensively reported, which limits the availability of the compound for in-depth biological studies. The total synthesis of related diterpenoids, such as (±)-teuvincenone B, has been achieved and could provide a roadmap for the synthesis of this compound. rsc.org Developing a scalable and efficient synthetic route would be a crucial step forward, enabling more comprehensive pharmacological evaluation.
Furthermore, the full spectrum of its biological activities has yet to be explored. While preliminary studies have focused on its anti-inflammatory and antioxidant effects, its potential in other therapeutic areas remains an open question. Investigating its effects on other disease models could uncover new applications for this natural product.
Prospects for Bioinspired Drug Discovery and Chemical Biology driven by this compound
The unique chemical structure of this compound makes it an excellent candidate for bioinspired drug discovery programs. nih.govnih.gov Its complex polycyclic framework can serve as a scaffold for the design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. The development of chemical libraries inspired by the this compound core could lead to the discovery of new drug candidates for a variety of diseases. theses.fr
From a chemical biology perspective, this compound and its derivatives can be developed into powerful molecular probes to study complex biological processes. csic.esparisdescartes.fr By attaching fluorescent tags or other reporter groups, these probes could be used to visualize and investigate the role of specific cellular targets in health and disease. This approach can provide valuable insights into the fundamental mechanisms of biological systems and aid in the identification of new therapeutic targets. eie.grfrontiersin.org The application of computational methods could further aid in understanding the binding mechanisms of this compound with its biological targets, accelerating the drug discovery process. eie.gr
Q & A
Q. What are the key structural features and synthesis challenges of Teuvincenone H?
this compound, as a diterpenoid analog, likely shares structural complexities with related compounds like Teuvincenone B. Key challenges include constructing its tetracyclic framework (e.g., 6/6/6/5 ring system) and managing oxidation states. A methodological approach involves:
- Stepwise oxidation : Sequential escalation of oxidation states at specific carbons (e.g., C6, C11, C14) via benzylic iodination/Kornblum oxidation or Siegel–Tomkinson C–H oxidation .
- Ring assembly : Use intramolecular iodoetherification to form the dihydrofuran D ring, as demonstrated in Teuvincenone B synthesis .
- Stereochemical control : Employ X-ray crystallography to resolve ambiguities in stereoisomers, as seen in the synthesis of villosin C .
Table 1 : Critical Synthesis Steps for Teuvincenone Analogs
| Step | Objective | Method | Key Outcome |
|---|---|---|---|
| 1 | A/B/C ring assembly | Modified three-step sequence | Gram-scale production of core structure |
| 2 | D ring formation | Iodoetherification | 50% yield with stereochemical challenges |
| 3 | Global deprotection | BBr₃ or HBr/HOAc treatment | Final compound isolation |
Q. How should researchers design initial experiments for characterizing this compound?
Begin with spectroscopic and chromatographic validation:
- NMR/HRMS : Confirm molecular structure and functional groups. Compare data with isolated natural samples to avoid misassignment (e.g., villosin C and its epimer showed identical NMR but distinct HPLC traces) .
- HPLC analysis : Use reverse-phase chromatography to distinguish stereoisomers, as done for Teuvincenone B .
- Biological assays : Prioritize antioxidant or antitumor activity tests based on related compounds’ reported bioactivities .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway for this compound to improve yield and selectivity?
Advanced strategies include:
- Catalytic asymmetric synthesis : Replace stoichiometric reagents (e.g., Bu₃SnH) with chiral catalysts to enhance stereoselectivity .
- Late-stage functionalization : Introduce hydroxyl or ketone groups after core assembly to reduce oxidation complexity .
- Machine learning-guided optimization : Use predictive models to identify high-yield reaction conditions (e.g., solvent, temperature) .
Q. How should contradictions in spectroscopic or bioactivity data be analyzed during this compound research?
Address contradictions systematically:
- Replicate experiments : Confirm reproducibility of spectral data (e.g., ¹³C NMR shifts) and bioassays .
- Cross-validation : Compare results with synthetic intermediates or analogs (e.g., Teuvincenone B vs. villosin C) to isolate variables .
- Contradiction framework : Apply dialectical analysis to identify principal contradictions (e.g., synthetic yield vs. purity) and prioritize resolving dominant factors .
Q. What methodologies are recommended for elucidating the biosynthetic pathway of this compound?
- Isotopic labeling : Track carbon flux in precursor feeding studies (e.g., ¹³C-mevalonate) to map cyclization steps .
- Enzyme isolation : Use activity-guided fractionation from plant extracts (e.g., Teucrium species) to identify terpene synthases or P450 oxidases .
- Computational modeling : Predict enzyme-substrate interactions via molecular docking (e.g., AutoDock Vina) .
Methodological Frameworks
How to formulate a rigorous research question for this compound studies?
Apply the FINER criteria :
- Feasible : Ensure access to plant extracts or synthetic precursors .
- Novel : Focus on unresolved challenges (e.g., enantioselective synthesis) .
- Relevant : Align with gaps in diterpenoid biosynthesis or drug discovery . Example: "How does the C12 oxidation state in this compound influence its antitumor activity compared to Teuvincenone B?" .
Q. How to design a study validating this compound’s mechanism of action?
- Hypothesis-driven workflow :
In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) .
Target identification : Use affinity chromatography or CRISPR screening to identify protein targets .
Pathway analysis : Employ RNA-seq or proteomics to map downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
